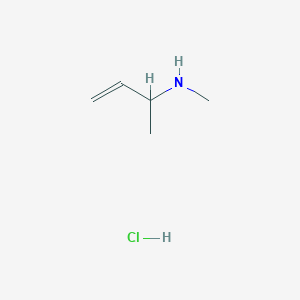

(But-3-en-2-yl)(methyl)amine hydrochloride

描述

(But-3-en-2-yl)(methyl)amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a butenyl group and a methyl group attached to the nitrogen atom, forming a hydrochloride salt

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-en-2-yl)(methyl)amine hydrochloride can be achieved through several methods. One common approach involves the reaction of but-3-en-2-ylamine with methylamine in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the hydrochloride salt as the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction rates. The final product is then purified through crystallization or other separation techniques to obtain the desired purity .

化学反应分析

Types of Reactions

(But-3-en-2-yl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

科学研究应用

Medicinal Chemistry

Pharmacological Properties

The compound exhibits promising pharmacological properties due to its structural similarity to known bioactive molecules. Its derivatives have been explored for their potential as:

- Antimicrobial agents : Compounds containing the dimethylamine moiety have shown significant antimicrobial activity, making them candidates for the development of new antibiotics .

- Anticancer agents : Research indicates that derivatives of (but-3-en-2-yl)(methyl)amine hydrochloride may exhibit anticancer properties by modulating specific biochemical pathways involved in tumor growth and metastasis .

Therapeutic Applications

The therapeutic potential of this compound derivatives includes:

- CNS disorders : Some derivatives have been investigated for their effects on serotonin receptors, suggesting potential use in treating anxiety and depression .

- Pain management : The analgesic properties of certain derivatives indicate their potential use in pain relief therapies .

Organic Synthesis

Reactivity and Synthetic Utility

The compound is utilized as a building block in organic synthesis due to its reactivity:

- Asymmetric synthesis : It plays a role in organocatalyzed asymmetric reductive amination reactions, allowing for the formation of chiral amines .

- Coupling reactions : It can be involved in metal-free aerobic oxidative coupling of amines to imines, which is a valuable reaction in synthetic organic chemistry .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of several this compound derivatives against various cancer cell lines. The results indicated that specific modifications to the amine structure enhanced cytotoxicity against human breast carcinoma cells, demonstrating the potential for developing effective cancer therapies using this compound.

Case Study 2: Antimicrobial Efficacy

Another research focused on synthesizing derivatives of this compound and testing their antimicrobial efficacy against resistant bacterial strains. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting their potential use as new antibiotic agents.

作用机制

The mechanism of action of (But-3-en-2-yl)(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of specific products. Additionally, it may interact with receptors, modulating their activity and influencing biological pathways .

相似化合物的比较

Similar Compounds

Methylamine: A simpler primary amine with a single methyl group attached to the nitrogen atom.

Butenylamine: Contains a butenyl group attached to the nitrogen atom, similar to (But-3-en-2-yl)(methyl)amine hydrochloride.

Uniqueness

This compound is unique due to the presence of both a butenyl and a methyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

生物活性

(But-3-en-2-yl)(methyl)amine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature and research findings related to its biological activity, mechanisms of action, and potential therapeutic applications.

This compound, also known as a substituted amine, has a unique structure that enables it to interact with various biological targets. Its chemical formula is C₅H₁₃ClN, indicating the presence of a butenyl group attached to a methylamine moiety. This structure is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound's amine group can form hydrogen bonds with amino acid residues in proteins, while the hydrophobic butenyl group can fit into hydrophobic pockets of enzymes or receptors, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Enzyme Interaction : A study evaluated the interaction of this compound with cholinesterase enzymes, revealing an IC50 value indicating moderate inhibition at concentrations below 10 µM. This suggests potential applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on various cancer cell lines, finding that the compound exhibited significant growth inhibition at concentrations ranging from 1 to 10 µM. The structure–activity relationship (SAR) analysis indicated that modifications to the butenyl side chain could enhance potency against specific cancer types .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against certain bacteria | |

| Enzyme Inhibition | IC50 < 10 µM for cholinesterase | |

| Cytotoxicity | Significant inhibition in cancer cell lines |

Table 2: Enzyme Interaction Profile

| Enzyme Type | Activation/Inhibition | IC50 (µM) |

|---|---|---|

| Cholinesterase | Inhibition | < 10 |

| Cytochrome P450 | Activation | 5 - 20 |

常见问题

Q. Basic: What synthetic methodologies are recommended for preparing (But-3-en-2-yl)(methyl)amine hydrochloride, and how are reaction conditions optimized?

The synthesis of amine hydrochlorides typically involves reacting the free amine with hydrochloric acid (HCl) under controlled conditions. For example, general procedures for amine hydrochlorides (e.g., from orthoesters or free amines) emphasize acid-base neutralization in anhydrous solvents like ethanol or diethyl ether . Key variables include:

- Stoichiometry : Ensure excess HCl to fully protonate the amine.

- Temperature : Room temperature or mild heating (40–60°C) to avoid decomposition.

- Workup : Precipitation in cold ether followed by vacuum drying.

Validation via elemental analysis (N% quantification) and NMR can confirm purity .

Q. Basic: Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

- 1H/13C NMR : Assigns proton and carbon environments. For example, the allylic proton in the butenyl group (δ ~5.5–5.8 ppm) and methylamine protons (δ ~2.3–2.7 ppm) .

- FTIR : Identifies N-H stretches (2500–3000 cm⁻¹) and C-N stretches (~1030–1100 cm⁻¹) .

- Elemental Analysis : Validates nitrogen content (theoretical N%: ~8.2%) to assess salt formation completeness .

- HPLC-MS : Detects impurities (e.g., unreacted amine or degradation products) .

Q. Basic: How does the hydrochloride form enhance stability compared to the free amine, and what storage conditions are optimal?

Amine hydrochlorides exhibit superior shelf life due to reduced hygroscopicity and oxidative degradation. The ionic lattice structure minimizes reactivity with atmospheric CO₂ or O₂. Storage recommendations:

- Temperature : 2–8°C in airtight containers.

- Desiccant : Include silica gel to prevent hydration.

- Light Protection : Amber vials to avoid photodegradation .

Q. Advanced: How can researchers resolve contradictions between surface area reduction and enhanced functional performance in amine-modified materials?

In studies of amine-impregnated adsorbents (e.g., MDEA-modified mesoporous carbon), reduced BET surface area (e.g., 43% decrease) paradoxically increased CO₂ adsorption due to chemisorption via amine groups . For this compound:

- Mechanistic Analysis : Prioritize chemisorption (amine-CO₂ carbamate formation) over physisorption.

- Kinetic Studies : Evaluate adsorption rates at varying pressures/temperatures to decouple contributions.

- In Situ Spectroscopy : Use DRIFTS or XPS to confirm reactive intermediates .

Q. Advanced: What experimental design strategies mitigate low yields or impurities during scale-up synthesis?

- DoE Optimization : Use factorial design to test variables (HCl concentration, solvent polarity, reaction time).

- Purification : Recrystallization in ethanol/water mixtures (80:20 v/v) removes unreacted HCl or byproducts.

- In-Line Monitoring : Implement PAT tools (e.g., ReactIR) to track protonation in real time .

Q. Advanced: How can hyphenated techniques (e.g., LC-MS/MS) address challenges in impurity profiling?

- LC-MS/MS : Identifies trace impurities (e.g., oxidation byproducts from the butenyl group) with high sensitivity.

- qNMR : Quantifies residual solvents (e.g., ether or ethanol) using certified reference materials (CRMs) like ethyl paraben .

- TGA-MS : Correlates thermal stability with decomposition pathways (e.g., HCl release at >200°C) .

Q. Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic or catalytic applications?

- Steric Effects : The butenyl group may hinder nucleophilic attack at the amine center.

- pH-Dependent Reactivity : Freebase generation (via NaOH treatment) enhances nucleophilicity in Suzuki couplings or alkylation reactions.

- DFT Modeling : Predict reactive sites using computational tools (e.g., Gaussian) to optimize catalytic cycles .

属性

IUPAC Name |

N-methylbut-3-en-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4-5(2)6-3;/h4-6H,1H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOOODAACUUBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22459-79-6 | |

| Record name | (but-3-en-2-yl)(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。